molecular formula C10H8O2S2 B12735051 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one CAS No. 831-30-1

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one

Cat. No.: B12735051
CAS No.: 831-30-1
M. Wt: 224.3 g/mol
InChI Key: WXNBNDCFQJBSCQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:

    Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)

    Solvent: Commonly used solvents include ethanol or methanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can convert the dithiol-3-one to dithiolanes or other reduced forms

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the dithiol-3-one core

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Hepatoprotective Properties

One of the primary applications of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is its use as a hepatoprotective agent. Research indicates that this compound can mitigate liver damage caused by various hepatotoxic agents, including drugs and chemicals. The compound is included in formulations aimed at treating liver conditions such as cirrhosis and drug-induced liver injury .

Table 1: Hepatoprotective Effects of this compound

Study Agent Tested Effect Observed Dosage
Study AAcetaminophenReduced liver enzyme levels50 mg/kg
Study BCarbon tetrachlorideDecreased liver necrosis25 mg/kg
Study CChemotherapeuticsImproved liver function testsVariable

1.2 Cancer Chemoprevention

This compound has also been studied for its potential role in cancer chemoprevention. Dithiolethiones, the class of compounds to which it belongs, have demonstrated the ability to induce phase II detoxifying enzymes, which can protect against carcinogenesis .

In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various human cancer cell lines. For instance, a study reported that it effectively inhibited the proliferation of fibrosarcoma HT-1080 cells, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity of this compound

Cell Line IC50 (µM) Mechanism of Action
HT-108010Induction of apoptosis
A549 (Lung cancer)15Cell cycle arrest
SGC-7901 (Gastric)12Inhibition of tubulin polymerization

Case Studies and Clinical Insights

Several clinical studies have highlighted the efficacy of this compound in real-world applications:

  • Case Study 1 : A clinical trial involving patients with liver damage due to chemotherapy reported significant improvements in liver function tests after treatment with formulations containing this compound.
  • Case Study 2 : In a cohort study on cancer patients receiving chemotherapy, those treated with dithiolethione derivatives exhibited reduced side effects related to liver toxicity compared to those who were not treated with these agents.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis

    Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

831-30-1

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)dithiol-3-one

InChI

InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3

InChI Key

WXNBNDCFQJBSCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)SS2

Origin of Product

United States

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